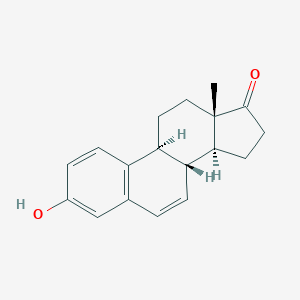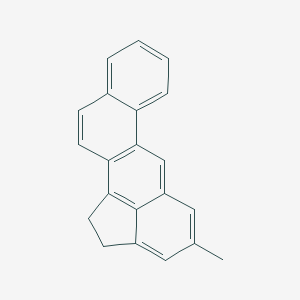
4-Methylcholanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcholanthrene (4-MC) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its ability to induce carcinogenesis in laboratory animals. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. The synthesis of 4-MC is a complex process that involves several steps. In
Mécanisme D'action
The mechanism of action of 4-Methylcholanthrene involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation. When 4-Methylcholanthrene binds to AhR, it triggers a cascade of events that lead to the development of tumors. 4-Methylcholanthrene is a potent mutagen and is known to cause DNA damage, leading to the development of tumors.
Effets Biochimiques Et Physiologiques
4-Methylcholanthrene has several biochemical and physiological effects. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. It also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 4-Methylcholanthrene is also known to cause oxidative stress and inflammation, which can lead to tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Methylcholanthrene in lab experiments is its ability to induce carcinogenesis in laboratory animals. This allows researchers to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. However, there are several limitations to using 4-Methylcholanthrene in lab experiments. It is a potent mutagen and can cause DNA damage, which can lead to false positive results. It is also difficult to control the dose and duration of exposure, which can lead to variability in experimental results.
Orientations Futures
There are several future directions for research on 4-Methylcholanthrene. One area of research is the development of new methods for synthesizing 4-Methylcholanthrene. This could lead to more efficient and cost-effective production of 4-Methylcholanthrene for scientific research. Another area of research is the development of new animal models for studying the effects of 4-Methylcholanthrene on human health. This could lead to a better understanding of the mechanisms of cancer development and the development of new cancer treatments. Finally, there is a need for more research on the environmental effects of 4-Methylcholanthrene. This could lead to a better understanding of the health risks associated with exposure to PAHs and the development of strategies for reducing exposure.
Méthodes De Synthèse
The synthesis of 4-Methylcholanthrene involves several steps. The first step is the synthesis of 1,2-benzanthracene, which is then converted to 4-Methylcholanthrene by a series of reactions. The final step involves the purification of 4-Methylcholanthrene using column chromatography. The synthesis of 4-Methylcholanthrene is a time-consuming and complex process, but it is essential for the production of pure 4-Methylcholanthrene for scientific research.
Applications De Recherche Scientifique
4-Methylcholanthrene is widely used in scientific research to induce carcinogenesis in laboratory animals. It is used to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. 4-Methylcholanthrene is also used to study the effects of environmental pollutants on human health. It is a valuable tool for researchers studying the effects of PAHs on human health and the environment.
Propriétés
Numéro CAS |
17012-89-4 |
|---|---|
Nom du produit |
4-Methylcholanthrene |
Formule moléculaire |
C21H16 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-10-15-7-9-19-18-8-6-14-4-2-3-5-17(14)20(18)12-16(11-13)21(15)19/h2-6,8,10-12H,7,9H2,1H3 |
Clé InChI |
DYGZCALVTOKEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
SMILES canonique |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
Autres numéros CAS |
17012-89-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



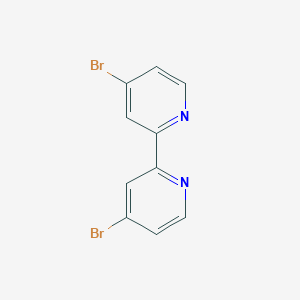
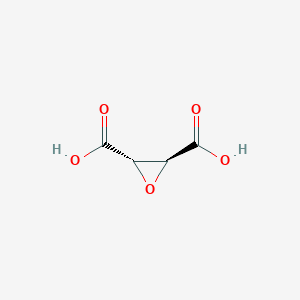
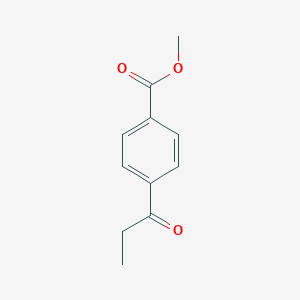
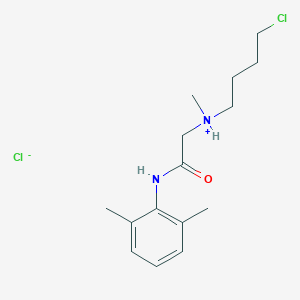
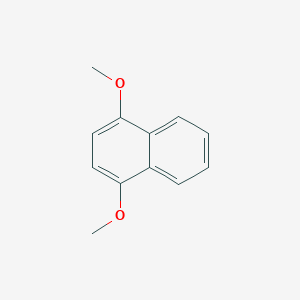
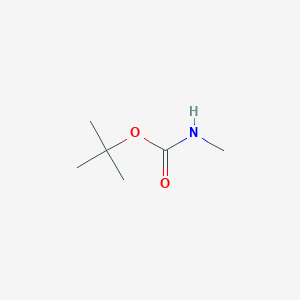
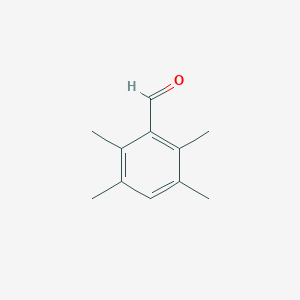
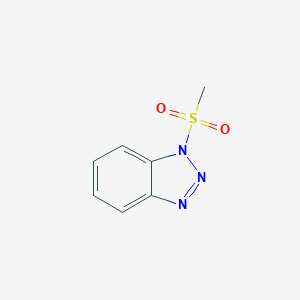
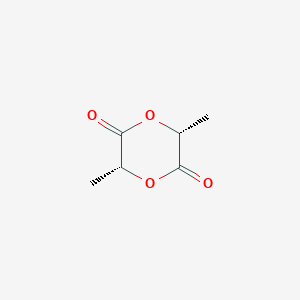
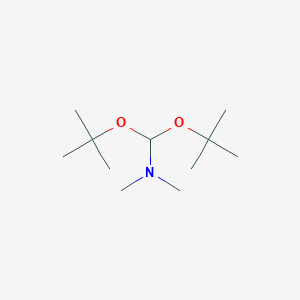
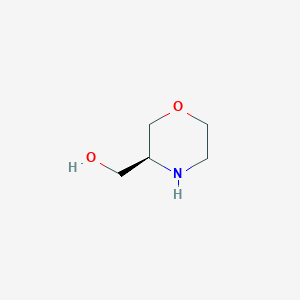
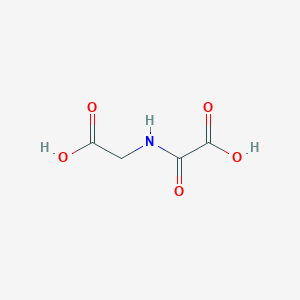
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
